molecular formula C12H14N2O5 B5581410 Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate

Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate

Cat. No.: B5581410
M. Wt: 266.25 g/mol
InChI Key: UMCCCGCOQSCBDJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is an organic compound that features a nitroaniline moiety

Scientific Research Applications

Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

Future research could involve studying this compound’s reactivity, stability, and potential applications. For instance, researchers could explore its potential use in the synthesis of pharmaceuticals or its behavior under various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-methyl-2-nitroaniline with methyl 4-oxobutanoate under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-nitroaniline
  • 2-Methyl-4-nitroaniline
  • N-benzyl-2-methyl-4-nitroaniline
  • Methyl-(2,4-dinitrophenyl)-aminopropanoate

Uniqueness

Its combination of a nitroaniline moiety with a butanoate ester makes it particularly versatile in various chemical transformations and applications .

Properties

IUPAC Name

methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-8-3-4-9(10(7-8)14(17)18)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCCGCOQSCBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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